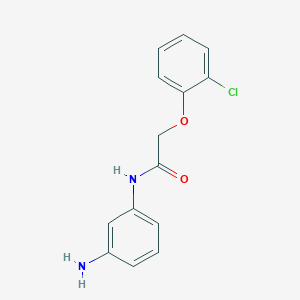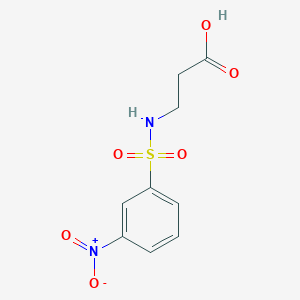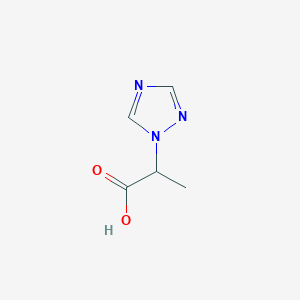
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as AFDMPA, is a synthetic compound that has been used in a variety of scientific research applications. In recent years, AFDMPA has been studied for its potential to be used in laboratory experiments, as well as its biochemical and physiological effects.
Scientific Research Applications
Biological Effects and Toxicology of Acetamide Derivatives
Research has shown that acetamide and its derivatives, including formamide and dimethyl derivatives, possess significant commercial importance. The biological consequences of exposure to these chemicals have been extensively studied, revealing both qualitative and quantitative variations in biological responses among different acetamide derivatives. The environmental toxicology of these materials has also seen considerable expansion in knowledge, suggesting a complex interaction with biological systems (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Organotin complexes have been scrutinized for their antituberculosis activity. Studies involving organotin complexes with carboxylic acids and other derivatives have shown promising results against Mycobacterium tuberculosis. The structural diversity and the nature of the ligand environment significantly influence the antituberculosis activity of these complexes, indicating a potential area of research for similar compounds (Iqbal, Ali, & Shahzadi, 2015).
Adsorptive Elimination of Pharmaceuticals from Water
The environmental impact and removal of pharmaceuticals, such as acetaminophen, from water sources have been a significant area of research. Advanced adsorptive materials and techniques have been developed to efficiently remove these compounds from water, highlighting the environmental protection aspect of chemical research. The mechanisms of adsorption, including π-π interactions and hydrogen bonds, are crucial in understanding the effectiveness of these processes (Igwegbe et al., 2021).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSTLLLHHOIHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)





